molecular formula C15H19N3 B8627040 1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE

1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE

Cat. No. B8627040
M. Wt: 241.33 g/mol
InChI Key: BJGOIXDGNKKASK-FUNVUKJBSA-N
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Patent
US07645771B2

Procedure details

2.2 g (6.65 mmol) 1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole was dissolved in 150 ml ethanol and 2.09 g (33.23 mmol) ammonium formate and 0.4 g palladium hydroxide (20% on carbon) were added. The mixture was refluxed for 2.5 hrs. The mixture was cooled to ambient temperature and filtered through celite. The solvent was removed under reduced pressure and the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5) to afford 1.06 g of the desired product as a solid.
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][CH:11]([N:16]1[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[N:18]=[C:17]1[CH3:25])[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[OH-].[Pd+2].[OH-]>[CH:9]12[NH:8][CH:13]([CH2:14][CH2:15]1)[CH2:12][CH:11]([N:16]1[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[N:18]=[C:17]1[CH3:25])[CH2:10]2 |f:1.2,4.5.6|

Inputs

Step One
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)N2C(=NC1=C2C=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hrs
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5)

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CC1)N2)N2C(=NC1=C2C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07645771B2

Procedure details

2.2 g (6.65 mmol) 1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole was dissolved in 150 ml ethanol and 2.09 g (33.23 mmol) ammonium formate and 0.4 g palladium hydroxide (20% on carbon) were added. The mixture was refluxed for 2.5 hrs. The mixture was cooled to ambient temperature and filtered through celite. The solvent was removed under reduced pressure and the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5) to afford 1.06 g of the desired product as a solid.
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][CH:11]([N:16]1[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[N:18]=[C:17]1[CH3:25])[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[OH-].[Pd+2].[OH-]>[CH:9]12[NH:8][CH:13]([CH2:14][CH2:15]1)[CH2:12][CH:11]([N:16]1[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[N:18]=[C:17]1[CH3:25])[CH2:10]2 |f:1.2,4.5.6|

Inputs

Step One
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)N2C(=NC1=C2C=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hrs
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5)

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CC1)N2)N2C(=NC1=C2C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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